molecular formula C20H18O7 B3409675 (Z)-methyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate CAS No. 893351-11-6

(Z)-methyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate

Cat. No.: B3409675
CAS No.: 893351-11-6
M. Wt: 370.4 g/mol
InChI Key: ZXQZSACLJUQAKW-NVMNQCDNSA-N
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Description

This compound is a benzofuran-derived methyl ester featuring a Z-configured benzylidene group. Its structure includes:

  • A 3-oxobenzofuran core with a 6-methoxy substituent.
  • A 2-methoxy-4-substituted phenoxy group linked via an acetoxy bridge.
  • A methyl ester functional group.

Properties

IUPAC Name

methyl 2-[2-methoxy-4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-23-13-5-6-14-16(10-13)27-18(20(14)22)9-12-4-7-15(17(8-12)24-2)26-11-19(21)25-3/h4-10H,11H2,1-3H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQZSACLJUQAKW-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate is a complex organic compound with a unique structural framework that suggests significant potential for various biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features several notable structural components:

  • Benzofuran moiety : Known for its diverse biological activities.
  • Methoxy groups : Often enhance the lipophilicity and bioavailability of compounds.
  • Ester functionality : Implicates potential reactivity in biological systems.

The molecular formula of the compound is C21H20O7C_{21}H_{20}O_{7} with a molecular weight of 384.4 g/mol .

Antimicrobial Properties

Preliminary studies indicate that compounds similar to (Z)-methyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate exhibit notable antimicrobial activity. The presence of methoxy and benzofuran components has been linked to effectiveness against various microbial strains, making it a candidate for further exploration in infectious disease treatment .

Antioxidant Activity

The phenolic structures within the compound may contribute to its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders .

Anticancer Potential

Research into the anticancer properties of structurally related compounds has shown promise. For instance, compounds with similar configurations have been studied for their ability to inhibit cancer cell growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .

The biological activity of (Z)-methyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate likely involves multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as kinases that regulate cell growth.
  • Receptor Interaction : It may interact with various receptors, altering cellular responses and signaling pathways.
  • Oxidative Stress Modulation : By acting as an antioxidant, it can reduce oxidative damage in cells.

Study on Antimicrobial Activity

A study investigating the antimicrobial properties of similar benzofuran derivatives reported effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, demonstrating significant activity at low concentrations .

CompoundMIC (µg/mL)Target Organism
Compound A15S. aureus
Compound B10E. coli
(Z)-methyl 2-(...)TBDTBD

Antioxidant Activity Assessment

In vitro assays measuring the total antioxidant capacity indicated that compounds with similar structures exhibited strong scavenging effects on free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmaceutical agent due to its biological activity. Preliminary studies suggest that compounds with similar structures may possess various pharmacological properties, including:

  • Antioxidant Activity : The presence of the benzofuran core is associated with antioxidant effects, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : Compounds with methoxy-substituted phenols have been documented to exhibit antimicrobial activity, making this compound a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Research indicates that benzofuran derivatives may have anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.

Synthetic Organic Chemistry

The synthesis of (Z)-methyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate involves multi-step reactions that highlight its versatility in synthetic organic chemistry. Key aspects include:

  • Synthesis Routes : Various synthetic pathways can be employed to produce this compound, often involving the cyclization of 2-hydroxyacetophenone derivatives under acidic conditions to form the benzofuran core. This complexity emphasizes the need for precise control over reaction conditions to achieve high yields.
Synthetic RouteKey ReagentsConditions
Benzofuran Synthesis2-HydroxyacetophenoneAcidic medium
Coupling ReactionMethoxyphenol derivativesBase catalysis

Interaction Studies

Understanding how (Z)-methyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate interacts with biological targets is crucial for establishing its pharmacological profile. Interaction studies often involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies : Investigating the biochemical pathways influenced by the compound.

Case Studies and Research Findings

Research has documented various case studies demonstrating the efficacy of similar compounds in therapeutic applications. For instance:

  • Antioxidant Efficacy : A study on related benzofuran derivatives showed significant reductions in reactive oxygen species (ROS) levels in cellular models, indicating strong antioxidant capabilities.
  • Antimicrobial Activity : A comparative analysis of methoxy-substituted phenols revealed enhanced antimicrobial activity against Gram-positive bacteria, suggesting potential for developing new antibiotics.
  • Anti-inflammatory Properties : Research into benzofuran compounds indicated a reduction in pro-inflammatory cytokines in vitro, supporting their use in inflammatory disease treatments.

Conclusion and Future Directions

(Z)-methyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate holds promise for diverse applications in medicinal chemistry and synthetic organic chemistry. Future research should focus on:

  • Comprehensive biological evaluations to confirm its therapeutic potential.
  • Development of derivatives with optimized pharmacological profiles.

Comparison with Similar Compounds

Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS 620547-56-0)

Structural Similarities :

  • Shared Z-configured benzylidene-3-oxobenzofuran backbone.
  • Methoxy groups on the benzofuran ring (6-position) and phenoxy bridge (2-position).
  • Methyl ester terminus.

Key Differences :

Property Target Compound CAS 620547-56-0
Substituent on Benzylidene 4-Methoxyphenyl 4-tert-Butylphenyl
Molecular Weight ~366.4 g/mol (estimated) 366.4 g/mol
Lipophilicity (XLogP3) Lower (predicted due to methoxy) 5.2
Polar Surface Area Higher (due to additional oxygens) 61.8 Ų

Functional Implications :

  • The tert-butyl group in CAS 620547-56-0 enhances hydrophobicity, favoring membrane permeability and environmental persistence.

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

Structural Contrasts :

Feature Target Compound Sulfonylureas (e.g., Metsulfuron Methyl)
Core Structure Benzofuran Triazine ring + sulfonylurea bridge
Functional Groups Methyl ester, benzylidene Sulfonylurea, methyl ester
Primary Application Unknown (potential pharmaceuticals) Herbicides (ALS inhibitors)

Mechanistic Insights :

  • Sulfonylureas inhibit acetolactate synthase (ALS) , disrupting plant growth. The target compound’s benzofuran core may interact with different biological targets, such as enzymes or receptors in mammalian systems.

Environmental and Toxicological Considerations

  • Environmental Persistence :
    • The tert-butyl analog (CAS 620547-56-0) likely persists longer in the environment due to higher lipophilicity (XLogP3 = 5.2) , similar to halogenated pollutants like DDT .
    • The target compound’s methoxy groups may promote hydrolysis or photodegradation, reducing persistence.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of (Z)-methyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate?

  • Methodological Answer : Key parameters include reaction temperature (typically 60–80°C for Knoevenagel condensations), solvent polarity (e.g., DMF or THF for stabilizing intermediates), and catalyst choice (e.g., piperidine for aldol-like reactions). Reaction time must be monitored via TLC to prevent over-oxidation or isomerization. Evidence from analogous benzofuran derivatives highlights the importance of inert atmospheres to avoid undesired byproducts .

Q. Which spectroscopic techniques are most reliable for confirming the Z-configuration and purity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Diagnostic signals for Z-isomers include deshielded olefinic protons (δ 7.5–8.5 ppm) and coupling constants (J ≈ 12–14 Hz for transoid configurations).
  • X-ray crystallography : Definitive proof of stereochemistry, as shown in structurally similar compounds (e.g., (Z)-benzylidene derivatives resolved at 100 K with R-factors < 0.03) .
  • FT-IR : Confirmation of ester (C=O ~1730 cm⁻¹) and conjugated ketone (C=O ~1680 cm⁻¹) groups .

Q. How can researchers design experiments to assess the compound’s thermal stability?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to determine decomposition thresholds. Differential scanning calorimetry (DSC) can identify phase transitions or exothermic degradation events. For lab-scale stability, reflux the compound in common solvents (e.g., ethanol, acetonitrile) and monitor degradation via HPLC .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) to assess binding stability.
  • DFT calculations : Optimize the molecule’s geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces and frontier molecular orbitals, which correlate with reactivity .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray results) be resolved?

  • Methodological Answer :

  • Variable-temperature NMR : Probe dynamic effects (e.g., rotational barriers in methoxy groups) that may cause signal splitting discrepancies.
  • Synchrotron X-ray diffraction : High-resolution data (λ = 0.7–1.0 Å) can resolve ambiguities in crystal packing vs. solution-state conformers.
  • Cross-validate with LC-MS : Ensure impurities or solvates are not distorting spectral interpretations .

Q. What synthetic routes enable the creation of structurally diverse analogs for SAR studies?

  • Methodological Answer :

  • Click chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (e.g., using azide-functionalized phenoxy precursors).
  • Pd-catalyzed cross-coupling : Modify the benzofuran core with Suzuki-Miyaura or Heck reactions.
  • Ester hydrolysis/functionalization : Convert the methyl ester to amides or hydrazides for enhanced solubility or bioactivity screening .

Q. How do stereochemical variations (e.g., E/Z isomerism) impact the compound’s photophysical properties?

  • Methodological Answer :

  • UV-vis spectroscopy : Z-isomers typically exhibit bathochromic shifts due to extended conjugation.
  • Fluorescence quenching assays : Compare quantum yields; steric hindrance in E-isomers may reduce emission intensity.
  • Theoretical modeling : TD-DFT can predict absorption spectra and correlate with experimental λmax values .

Q. What experimental protocols are recommended for studying oxidative degradation pathways?

  • Methodological Answer :

  • Forced degradation : Treat the compound with H2O2 (3% v/v) or AIBN under UV light, then identify products via LC-QTOF-MS.
  • Radical trapping : Use TEMPO or BHT to confirm radical-mediated pathways.
  • Kinetic studies : Monitor degradation rates under varying pH and oxygen levels to elucidate mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-methyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate
Reactant of Route 2
Reactant of Route 2
(Z)-methyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate

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